molecular formula C15H30O3 B8675263 11-(1-Butoxy)undecanoic acid

11-(1-Butoxy)undecanoic acid

Cat. No. B8675263
M. Wt: 258.40 g/mol
InChI Key: GGLNIBSAZPKDDR-UHFFFAOYSA-N
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Patent
US05871954

Procedure details

11-bromoundecanoic acid (2 g, 17.5 mmol) was added to a solution of potassium hydroxide (1.7 g, 30.2 mmol) in 1-butanol (20 mL) and the solution was stirred at 40° C. for 5 hrs. After cooling, the reaction mixture was extracted with ethyl acetate and water at pH=2. The organic phase was then washed with saturated sodium chloride, dried over sodium sulfate, and the solvent was removed under reduced pressure. The product was purified over silica column chromatography in 2-10% ethyl acetate/hexane/0.2% formic acid to yield 11-(1-butoxy)undecanoic acid (336 mg, 17%). mp 29°-30.5° C.; 1H NMR (300 MHz, CDCl3) δ 0.84-0.96 (t, 3H, J=7.3, CH3), 1.18-1.46 (bm, 14H, methylene envelope), 1.47-1.68 (bm, 6H, CH2CH2OCH2CH2, CH2CH2COOH), 2.31 (t, 2H, CH2COOH), 3.32-3.46 (bm, 4H, CH2OCH2), 11.02 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3 δ 14.02, 19.43, 24.74, 26.21, 29.11, 29.28, 29.35, 29.56, 29.64, 29.76, 31.85, 34.14, 70.63, 70.94, 179.82; m/z 259 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-:15].[K+]>C(O)CCC>[CH2:2]([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH2:3][CH2:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 40° C. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate and water at pH=2
WASH
Type
WASH
Details
The organic phase was then washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified over silica column chromatography in 2-10% ethyl acetate/hexane/0.2% formic acid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)OCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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